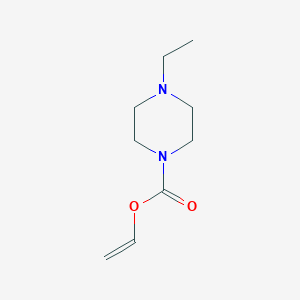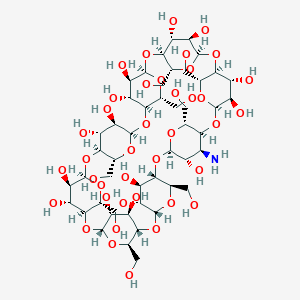![molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5](/img/structure/B68604.png)
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro[1,1'-biphenyl]-4-sulfonic acid is a chemical compound that is commonly used in scientific research. This compound is also known as PCB 3 and is a member of the polychlorinated biphenyl (PCB) family. PCBs were widely used in industrial applications due to their chemical stability and electrical insulating properties. However, they were later found to be toxic and have been banned in many countries. PCB 3 is a non-toxic PCB congener that is used as a substitute for toxic PCBs in scientific research.
Mecanismo De Acción
The mechanism of action of PCB 3 is not fully understood. However, it is believed to interact with cellular signaling pathways and modulate gene expression. PCB 3 has been shown to activate the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) in vitro. These receptors play important roles in regulating cellular growth and differentiation, and their dysregulation has been linked to cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
PCB 3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PCB 3 can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and reduce inflammation in macrophages. In vivo studies have shown that PCB 3 can affect the expression of genes involved in lipid metabolism and inflammation in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PCB 3 in scientific research is its low toxicity compared to other PCB congeners. This makes it a safer alternative for researchers working with PCBs. Another advantage is its availability as a reference standard for analytical chemistry. However, one limitation of using PCB 3 is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on PCB 3. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Another area of interest is its role in environmental contamination. PCB 3 has been detected in environmental samples, but its sources and fate in the environment are not well understood. Future research could help to better understand the environmental impact of PCB 3 and other non-toxic PCB congeners.
Aplicaciones Científicas De Investigación
PCB 3 is used in a variety of scientific research applications. It is commonly used as a reference standard in analytical chemistry to identify and quantify PCBs in environmental samples. PCB 3 is also used in toxicology studies to investigate the effects of PCB exposure on biological systems. In addition, PCB 3 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propiedades
Número CAS |
179051-19-5 |
|---|---|
Nombre del producto |
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid |
Fórmula molecular |
C12H9ClO3S |
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |
Clave InChI |
CPYFXXWHNKSBRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
Sinónimos |
4'-CHLORO-4-BIPHENYLSULFONIC ACID |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

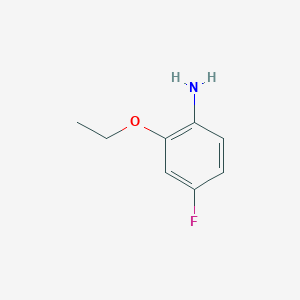
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

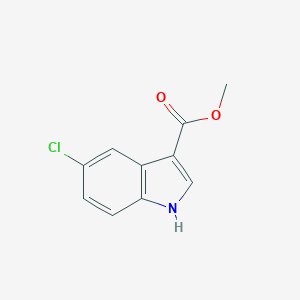
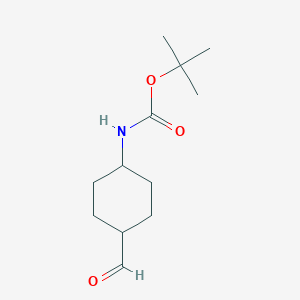





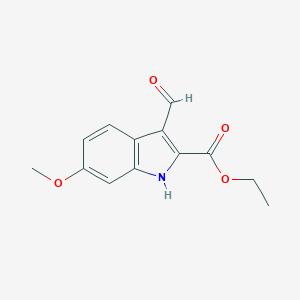
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
